1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea
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Overview
Description
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is a chemical compound with a complex structure that includes a cyclohexyl group, a tert-butylamino group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form N-cyclohexylphenylurea. This intermediate is then reacted with 2-(tert-butylamino)-3-hydroxypropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The tert-butylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference substance for analytical methods.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5: A deuterium-labeled analog used in research for precise analysis.
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5: Another similar compound with slight variations in structure.
Uniqueness
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H33N3O3 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[4-[2-(tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)23-17(13-24)14-26-18-11-9-16(10-12-18)22-19(25)21-15-7-5-4-6-8-15/h9-12,15,17,23-24H,4-8,13-14H2,1-3H3,(H2,21,22,25) |
InChI Key |
FNQWDIBHAKDJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(CO)COC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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